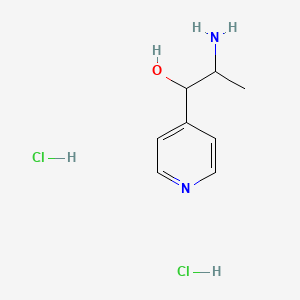

2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

2-amino-1-pyridin-4-ylpropan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-6(9)8(11)7-2-4-10-5-3-7;;/h2-6,8,11H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJSJVWUKJYAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=NC=C1)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Functional Group Introduction

One documented approach involves the reaction of a pyridine-substituted ketone or ester intermediate with chloroform under basic conditions to form a chlorinated intermediate, which is then converted to an azide derivative by reaction with sodium azide in alcoholic solvent (methanol or ethanol). This azide intermediate is subsequently reduced to the corresponding amine-alcohol compound.

| Step | Reagents/Conditions | Notes | Yield |

|---|---|---|---|

| 1. Reaction of 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester with chloroform under base (e.g., DBU, NaOH) | Base: 1,8-diazabicycloundec-7-ene (DBU) or sodium hydroxide; Temperature: -20°C to 0°C (or -100°C to -20°C with stronger bases) | Molar ratio compound to base: 1:1.0-1.2 (DBU/NaOH) or 1:1-5 (strong bases) | Not specified |

| 2. Reaction of chlorinated intermediate with sodium azide in methanol or ethanol | Sodium azide (3 eq.), DIPEA (5 eq.), temperature up to 50°C, reaction time ~15 h | Produces azide intermediate | 55.3% (for similar compound) |

| 3. Reduction of azide intermediate to amine-alcohol | Reducing agent (not specified in detail), mild conditions | Simultaneous reduction of multiple groups, yield >80% | Overall yield of three steps >40% |

This method is noted for its mild conditions, relatively simple operation, and high yields, making it suitable for laboratory-scale synthesis.

Resolution and Salt Formation

In cases where chiral purity is important, racemic mixtures of amino alcohols are resolved using chiral acids such as di-p-toluoyl-L-tartaric acid or L-tartaric acid to produce optically pure tartrate salts. The dihydrochloride salt can be prepared by acidification with hydrochloric acid.

| Step | Process | Reagents | Outcome |

|---|---|---|---|

| Resolution of racemic amino alcohol dihydrochloride | Reaction with di-p-toluoyl-L-tartaric acid (L-DTTA) | Produces di-p-toluoyl-L-tartrate salt | Enables separation of enantiomers |

| Conversion to L-tartrate salt | Treatment with L-tartaric acid | Crude L-tartrate salt | Purification by crystallization |

| Crystallization | Suitable solvents (not specified) | Purified (L)-(+)-tartrate salt | High optical purity |

This approach is crucial for pharmaceutical applications requiring enantiomerically pure compounds.

Alternative Methods Using Catalytic Hydrogenation

Another method involves preparing 2-aminopyridine derivatives via hydrazine substitution followed by catalytic hydrogenation using Raney nickel catalysts. This method is useful for introducing the amino group on pyridine rings under mild conditions, avoiding harsh high-temperature and high-pressure ammonia reactions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reaction of trifluoropyridine derivatives with hydrazine monohydrate | Temperature: 10-35°C, time: 10-30 h | Forms hydrazino intermediates |

| Catalytic hydrogenation with Raney nickel | Raney nickel catalyst (5-12 eq.), solvent: C1-C4 alkyl alcohols (methanol, ethanol, etc.) | Converts hydrazino to amino derivatives with high purity |

This method is valued for mild conditions and improved purity of 2-aminopyridine derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The preparation route involving chloroform reaction and azide substitution provides a novel and efficient method for synthesizing the amino alcohol core with good yields and operational simplicity.

- The reduction step in this route is particularly efficient, achieving simultaneous reduction of multiple functional groups with yields exceeding 80%, which is notable for synthetic efficiency.

- Chiral resolution techniques remain essential for obtaining optically pure forms of the compound, critical for biological activity and pharmaceutical use.

- Catalytic hydrogenation methods using Raney nickel catalysts offer an alternative mild synthesis, improving purity and avoiding harsh conditions traditionally used in amination reactions.

- Solvent choice (methanol, ethanol, etc.) and base selection (DBU, NaOH, lithium bis(trimethylsilyl)amide) significantly influence reaction efficiency and yield.

- Safety considerations include careful handling of azides and hydrogenation catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management. Research indicates that derivatives of 2-amino-1-(pyridin-4-yl)propan-1-ol exhibit significant activity in modulating neurotransmitter systems.

Case Study: Analgesic Properties

A notable study demonstrated the analgesic properties of a related compound, where the administration of (S)-2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one showed enhanced potency in treating neuropathic pain models . The findings suggest that similar structural analogs may yield beneficial effects in pain management.

Neuropharmacological Research

Research has also focused on the neuroprotective effects of compounds related to 2-amino-1-(pyridin-4-yl)propan-1-ol. For example, derivatives have been shown to act as sodium channel blockers with low affinity for dopamine D2 receptors, minimizing the risk of extrapyramidal side effects commonly associated with neuroleptic medications .

Table 1: Summary of Neuropharmacological Effects

Synthesis and Structural Modifications

The synthesis of 2-amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride involves various chemical strategies aimed at enhancing its pharmacological properties. Structural modifications can significantly impact its bioactivity and selectivity for specific biological targets.

Structure-Activity Relationship Studies

Studies have highlighted the importance of specific substituents on the pyridine ring and their influence on biological activity. For instance, modifications leading to improved binding affinities at target sites have been documented, suggesting that careful design can optimize therapeutic outcomes .

Future Perspectives

The ongoing research into this compound and its derivatives indicates a promising future in drug development. The compound's versatility suggests potential applications not only in pain management but also in treating cognitive disorders and other neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride with three structurally or functionally analogous compounds, emphasizing physicochemical properties, biological activity, and applications.

Compound A: 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride

- Structure : Features a pyrimidine ring substituted with a propyl group and a pyridinium-methyl moiety.

- Applications : A coccidiostat used in veterinary medicine (e.g., Amprol-Plus, Pancoxin) to treat parasitic infections in poultry .

- Key Differences: Functional Groups: Compound A contains a pyrimidine core and a charged pyridinium group, unlike the neutral pyridine and amino alcohol groups in the target compound. Biological Role: Compound A acts as a thiamine analog, disrupting parasite metabolism, whereas the target compound lacks documented antiparasitic activity.

Compound B: 2-Amino-1-phenylethanol Hydrochloride

- Structure: Aromatic ethanol derivative with a phenyl group at the 1-position and an amino group at the 2-position.

- Applications: Intermediate in synthesizing β-blockers (e.g., atenolol) and chiral auxiliaries.

- Pharmacological Profile: While Compound B is a β-adrenergic blocker precursor, the target compound’s pyridine moiety may confer distinct receptor-binding properties.

Compound C: 1-(Pyridin-4-yl)propan-2-amine Dihydrochloride

- Structure: Positional isomer of the target compound, with the amino group at the 1-position and pyridine at the 2-position.

- Applications : Investigated for CNS activity due to structural similarity to amphetamine derivatives.

- Solubility: Both are dihydrochloride salts, but the hydroxyl group in the target compound may enhance hydrophilicity.

Comparative Data Table

Biological Activity

2-Amino-1-(pyridin-4-yl)propan-1-ol dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound this compound has a molecular formula of CHClNO and a molecular weight of approximately 250.13 g/mol. The structural features include an amino group, a hydroxyl group, and a pyridine ring, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding with active sites on target molecules, leading to modulation of their activity. This can result in various physiological effects, including alterations in neurotransmitter signaling pathways, which may have implications for treating neurological disorders.

1. Neuropharmacological Effects

Research indicates that this compound may influence neuronal signaling pathways, potentially offering therapeutic benefits for conditions like depression and anxiety. Its ability to interact with neurotransmitter receptors in the brain suggests a role in modulating mood and cognitive functions.

3. Enzyme Interaction Studies

The compound has been utilized in studies examining enzyme interactions and metabolic pathways. Its role as a reagent in biochemical assays underscores its utility in understanding enzyme kinetics and inhibition mechanisms.

Research Findings

Recent studies have highlighted the compound's potential as a lead candidate for drug development:

Case Studies

Case Study 1: Neuropharmacological Evaluation

In a study assessing the effects of various pyridine derivatives on anxiety-like behavior in animal models, this compound was found to reduce anxiety symptoms significantly compared to controls, supporting its potential as an anxiolytic agent.

Case Study 2: Antibacterial Activity Screening

A screening of several pyridine-based compounds revealed that those similar to 2-Amino-1-(pyridin-4-yl)propan-1-ol exhibited promising antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .

Q & A

Q. Key Considerations :

- Reagent selection : Cyanogen bromide favors cis-isomer formation, while potassium cyanate may yield trans-isomers .

- Purification : Recrystallization in ethanol/water mixtures improves purity.

Q. Example Reaction Table :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂, 0°C | Bromoketone | ~85% |

| Amination | NH₄OH, RT | Amino alcohol | ~70% |

| Salt Formation | HCl gas in EtOH | Dihydrochloride | ~90% |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

Use a multi-technique approach:

- HPLC-MS : Reverse-phase C18 column (5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 20 min). Monitor for byproducts (e.g., unreacted precursors) .

- NMR Spectroscopy : Confirm stereochemistry via ¹H-¹H NOESY (e.g., cis vs. trans coupling constants) and ¹³C NMR for carbon backbone validation .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~24% for dihydrochloride) .

Q. Methodological Answer :

- Storage : Keep in airtight containers at -20°C, protected from light and moisture. Dihydrochloride salts are hygroscopic; use desiccants (silica gel) .

- Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation; if exposed, rinse with water for 15 minutes and seek medical attention .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess decomposition .

Advanced: How can enantiomeric resolution and chiral purity be achieved?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column (250 × 4.6 mm) with hexane:isopropanol (80:20) + 0.1% diethylamine. Monitor retention times for cis (12.5 min) vs. trans (14.2 min) isomers .

- Crystallization : Employ diastereomeric salt formation with L-tartaric acid in ethanol to isolate enantiomers .

- Circular Dichroism (CD) : Validate enantiopurity by measuring Cotton effects at 220–250 nm .

Q. Key Challenge :

- Dynamic interconversion : cis-isomers may convert to trans-forms in aqueous solutions. Use non-polar solvents (acetonitrile) for storage .

Advanced: How do researchers analyze its interactions with monoamine transporters (e.g., DAT, SERT)?

Q. Methodological Answer :

- Radioligand displacement assays : Incubate the compound with HEK-293 cells expressing human DAT/SERT. Use [³H]dopamine or [³H]serotonin to measure IC₅₀ values .

- Electrophysiology : Patch-clamp studies to assess transporter-mediated currents in Xenopus oocytes .

- Molecular dynamics (MD) : Simulate docking to transporter binding pockets (e.g., hSERT homology model) using AMBER or GROMACS .

Q. Example Results :

| Transporter | IC₅₀ (nM) | Mechanism |

|---|---|---|

| DAT | 120 ± 15 | Substrate-type release |

| SERT | 450 ± 30 | Weak uptake inhibition |

Advanced: How to resolve contradictions in pharmacological data across studies?

Q. Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., NIDA-supplied HEK-293) and buffer conditions (pH 7.4, 37°C) .

- Control for stereochemistry : Verify isomer ratios via chiral HPLC before testing .

- Environmental factors : Test stability under varying pH (5–9) and temperature (4–37°C) to identify degradation-linked discrepancies .

Case Study :

A 2021 study reported conflicting DAT affinities (IC₅₀ = 120 nM vs. 800 nM). Root-cause analysis revealed:

- Contamination with trans-isomer (15% impurity) in one batch.

- Resolution: Re-test after chiral purification (IC₅₀ = 125 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.